N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide
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Overview
Description
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylpiperazine with suitable reagents to introduce the desired substituents.
Coupling Reactions: The furan ring and phenylpiperazine moiety are coupled using appropriate linkers and reaction conditions.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the intermediate compound with 3-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form secondary amines.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and hydroxypropyl group may also contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N’-benzyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Uniqueness
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c26-14-5-9-22-20(27)21(28)23-16-18(19-8-4-15-29-19)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-4,6-8,15,18,26H,5,9-14,16H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNJMKUZLNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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